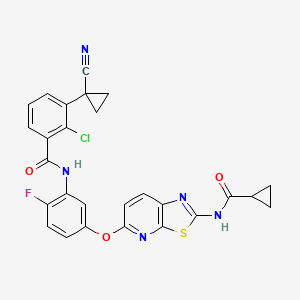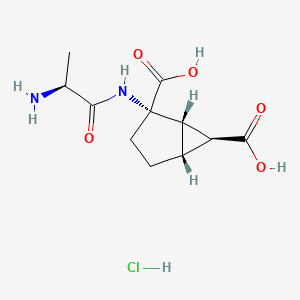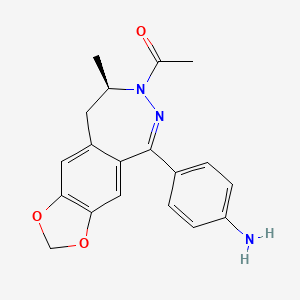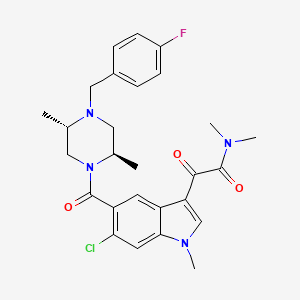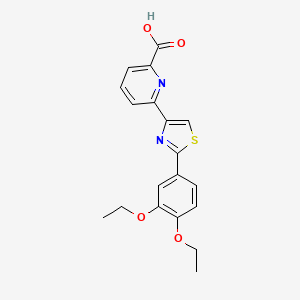
Tetomilast
Descripción general
Descripción
Tetomilast es un nuevo inhibidor de la fosfodiesterasa-4 (PDE-4) de tiazol. Se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad inflamatoria intestinal (EII), la enfermedad pulmonar obstructiva crónica (EPOC) y otras afecciones inflamatorias . This compound actúa inhibiendo la producción de citocinas proinflamatorias, lo que lo convierte en un candidato prometedor para el manejo de enfermedades inflamatorias crónicas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Tetomilast ejerce sus efectos inhibiendo la PDE-4, una enzima responsable de la descomposición del cAMP. Al inhibir la PDE-4, this compound aumenta los niveles intracelulares de cAMP, lo que lleva a la regulación negativa de las citocinas proinflamatorias como el factor de necrosis tumoral alfa (TNF-α) y la interleucina-12 (IL-12) . Este mecanismo ayuda a reducir la inflamación y a mejorar los síntomas de las enfermedades inflamatorias crónicas .
Análisis Bioquímico
Biochemical Properties
Tetomilast is a phosphodiesterase-4 (PDE4) inhibitor . It interacts with the enzyme cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . The inhibition of PDE4 blocks the oxidative burst in human neutrophils, which is a major mediator of tissue injury in inflammatory diseases .
Cellular Effects
This compound has broad anti-inflammatory activity, inhibiting the airway inflammation associated with chronic obstructive pulmonary disease (COPD), especially by reducing airway neutrophils that are key cells in COPD . It suppresses TNF-α and IL-12 but not IL-10 production from lipopolysaccharide (LPS)-stimulated human monocytes . It also suppresses TNF-α, IFN-γ, and IL-10 from CD4 lymphocytes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, leading to the reduction of intracellular cAMP levels . This results in the suppression of proinflammatory functions of leukocytes such as superoxide production and cytokine release .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress various indices of inflammation in IL10-deficient mice that spontaneously develop chronic gastrointestinal inflammation
Metabolic Pathways
As a PDE4 inhibitor, it plays a role in the cAMP signaling pathway .
Subcellular Localization
As a PDE4 inhibitor, it is likely to be found wherever PDE4 enzymes are located, which includes various cell types and tissues .
Métodos De Preparación
La síntesis de tetomilast implica múltiples pasos, comenzando con la preparación del anillo de tiazol, seguido de la introducción de la porción de ácido piridincarboxílico. La ruta sintética típicamente incluye los siguientes pasos:
Formación del anillo de tiazol: Esto implica la reacción de una tioamida adecuada con una cetona halogenada en condiciones ácidas.
Introducción de la porción de ácido piridincarboxílico: Este paso implica la unión del intermedio de tiazol con un derivado de piridina, seguido de la oxidación para formar el grupo ácido carboxílico.
Análisis De Reacciones Químicas
Tetomilast experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar los sulfoxidos y sulfonas correspondientes.
Reducción: La reducción de this compound puede conducir a la formación de tioéteres.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tiazol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y tioéteres .
Comparación Con Compuestos Similares
Tetomilast es único entre los inhibidores de la PDE-4 debido a su estructura química específica y su perfil farmacológico. Los compuestos similares incluyen:
Apremilast: Otro inhibidor de la PDE-4 utilizado en el tratamiento de la psoriasis y la artritis psoriásica.
Roflumilast: Un inhibidor de la PDE-4 utilizado en el manejo de la EPOC.
Cilomilast: Un inhibidor de la PDE-4 que se ha investigado por su potencial en el tratamiento de la EPOC.
La singularidad de this compound radica en su estructura específica de tiazol, que contribuye a sus propiedades farmacológicas distintas y a sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145739-56-6 | |
| Record name | Tetomilast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetomilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETOMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
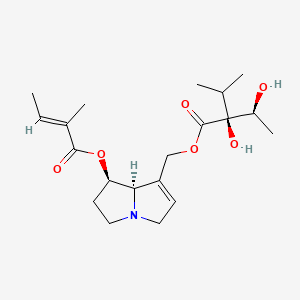
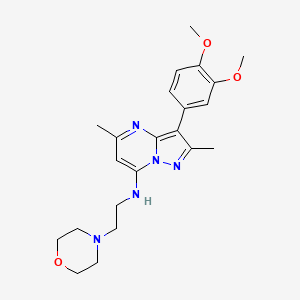
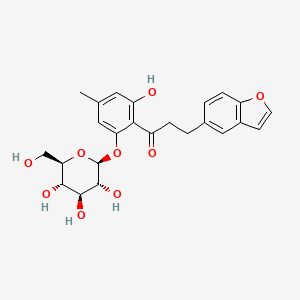
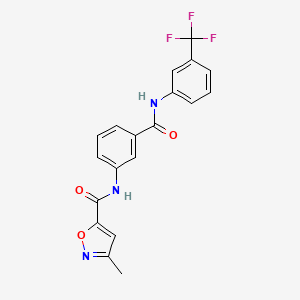
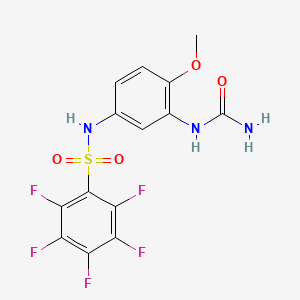
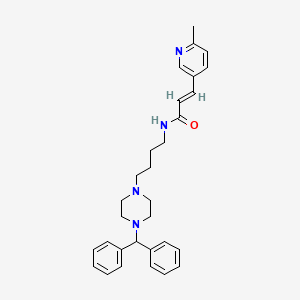
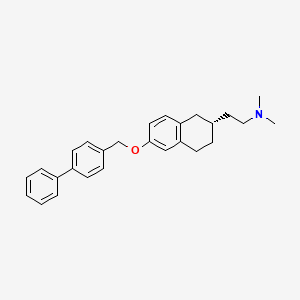
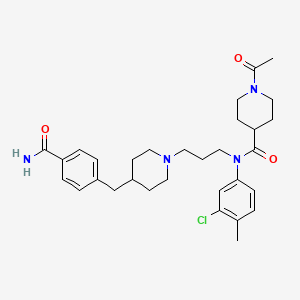
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
